4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid
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Overview
Description
4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The trifluoromethyl group can be introduced via electrophilic fluorination using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
The benzoic acid moiety can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by hydrolysis. The final step involves coupling the pyrazole and benzoic acid derivatives through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazoles, benzoic acid derivatives.
Scientific Research Applications
4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the pyrazole ring, resulting in different chemical and biological properties.
4-Methyl-3-(trifluoromethyl)benzoic acid: Contains a methyl group instead of the pyrazole ring, leading to variations in reactivity and applications.
4-(Trifluoromethyl)benzoic acid: Lacks the pyrazole and propanoyl groups, making it less versatile in terms of chemical modifications.
Uniqueness
4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14F3N3O3 |
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Molecular Weight |
341.28 g/mol |
IUPAC Name |
4-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C15H14F3N3O3/c1-8-7-12(15(16,17)18)20-21(8)9(2)13(22)19-11-5-3-10(4-6-11)14(23)24/h3-7,9H,1-2H3,(H,19,22)(H,23,24) |
InChI Key |
FKVPYYHSYHJQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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